molecular formula C15H9Br3N4OS B11983627 2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B11983627
M. Wt: 533.0 g/mol
InChI Key: SPQJEIATIQCGDE-FBCYGCLPSA-N
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Description

2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the reaction of 3,5-dibromosalicylaldehyde with 2-bromoaniline in the presence of ethanol. The mixture is refluxed for several hours to facilitate the formation of the desired product . The reaction conditions are crucial, as the temperature and duration of reflux can significantly impact the yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the triazole ring and phenolic hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions may produce quinones or other oxidized forms of the compound.

Scientific Research Applications

2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The compound’s bromine atoms and triazole ring play a crucial role in its reactivity and binding affinity. It can interact with enzymes, proteins, and other biomolecules, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could modulate oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol stands out due to its specific arrangement of bromine atoms and the presence of a mercapto group

Properties

Molecular Formula

C15H9Br3N4OS

Molecular Weight

533.0 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Br3N4OS/c16-9-5-8(13(23)12(18)6-9)7-19-22-14(20-21-15(22)24)10-3-1-2-4-11(10)17/h1-7,23H,(H,21,24)/b19-7+

InChI Key

SPQJEIATIQCGDE-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O)Br

Origin of Product

United States

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